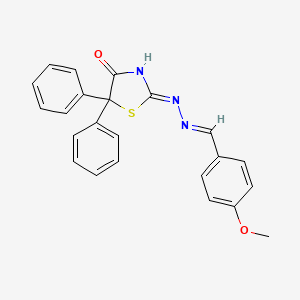
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone, also known as NBD-F, is a fluorescent probe that is widely used in scientific research. It is a small molecule that can be easily incorporated into various biological systems, allowing researchers to study the behavior of cells and molecules in real-time.
Wissenschaftliche Forschungsanwendungen
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to study various biological systems, such as protein-protein interactions, enzyme activity, and membrane fluidity. It can also be used to study the behavior of cells in vivo and in vitro, as well as to monitor the delivery of drugs and other therapeutic agents.
Wirkmechanismus
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone works by binding to specific molecules or structures within cells and emitting fluorescence when excited by light. The mechanism of action varies depending on the specific application, but generally involves the interaction between 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone and the target molecule or structure of interest.
Biochemical and Physiological Effects:
3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone has been shown to have minimal biochemical and physiological effects on cells and tissues, making it a useful tool for studying biological systems without interfering with their normal function. However, it is important to note that the concentration of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone used in experiments can affect the behavior of cells, and therefore careful optimization is necessary.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone is its versatility and ease of use. It can be incorporated into a wide range of biological systems and is compatible with various imaging techniques. However, its limitations include its relatively low brightness compared to other fluorescent probes, as well as its sensitivity to pH and other environmental factors.
Zukünftige Richtungen
There are many potential future directions for the use of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone in scientific research. One area of interest is the development of new applications for 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone, such as its use in live-cell imaging and high-throughput screening. Another area of focus is the development of new derivatives of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone with improved brightness and sensitivity. Additionally, researchers are exploring the use of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone in combination with other imaging techniques, such as super-resolution microscopy, to gain a more detailed understanding of biological systems.
Synthesemethoden
The synthesis of 3-(4-nitrobenzylidene)-5-phenyl-2(3H)-furanone involves the condensation of 4-nitrobenzaldehyde and phenylacetic acid with furanone in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
(3Z)-3-[(4-nitrophenyl)methylidene]-5-phenylfuran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c19-17-14(10-12-6-8-15(9-7-12)18(20)21)11-16(22-17)13-4-2-1-3-5-13/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVJGNYLOFMNHR-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54833-77-1 |
Source


|
| Record name | NSC201232 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201232 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-{[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]amino}-5-oxopentanoate](/img/structure/B6013250.png)
![2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6013251.png)
![2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B6013270.png)
![(3-isopropoxyphenyl){1-[(2E)-3-(2-thienyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6013272.png)
![(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]amine](/img/structure/B6013276.png)
![N-(2-isopropoxyethyl)-2-[1-(3-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6013286.png)

![N,N,N',N'-tetraethyl-2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxamide](/img/structure/B6013307.png)
![3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6013313.png)
![1-[3-(4-methoxyphenyl)acryloyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6013329.png)
![2-[(4-hydroxy-1-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B6013335.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6013338.png)
![3-[1-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-2-piperidinyl]pyridine](/img/structure/B6013351.png)
![11-(4-chlorobenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6013365.png)